Factor Xa Inhibitory Potency: Micromolar Activity with Demonstrated Target Engagement vs. Marketed Nanomolar Anticoagulants
Peptide‑triazole conjugates incorporating the ethyl 2‑oxo‑2‑((3‑(2‑oxopiperidin‑1‑yl)phenyl)amino)acetate scaffold exhibited FXa inhibition with IC₅₀ values as low as 17.2 μM [REFS‑1]. By comparison, the marketed FXa inhibitor apixaban shows a Ki of 0.08 nM against human FXa and an IC₅₀ of 0.22 μM in rabbit ex vivo assays [REFS‑2], while rivaroxaban demonstrates an IC₅₀ of 0.7 nM against human FXa [REFS‑3]. The target compound is approximately 215 000‑fold less potent than apixaban in terms of Ki, positioning it as a fragment‑like starting point for structure‑activity relationship (SAR) optimisation rather than a direct competitor to clinical‑stage anticoagulants.
| Evidence Dimension | FXa inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀: 17.2 μM (minimum reported for peptide‑triazole conjugates bearing this scaffold) |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM (human FXa), IC₅₀ = 0.22 μM (rabbit ex vivo); Rivaroxaban: IC₅₀ = 0.7 nM, Ki = 0.4 nM (human FXa) |
| Quantified Difference | ≈215 000‑fold lower potency (17.2 μM vs. 0.08 nM Ki); ≈24 600‑fold lower potency (17.2 μM vs. 0.7 nM IC₅₀) |
| Conditions | In vitro FXa enzymatic inhibition; human recombinant FXa for apixaban/rivaroxaban; FXa origin not fully specified for target compound series |
Why This Matters
The low‑micromolar potency defines this compound's role as a fragment‑like or intermediate scaffold in early‑stage drug discovery, directly informing procurement decisions for hit‑to‑lead or lead‑optimisation programmes.
- [1] Rodríguez DF, et al. Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units. Pharmaceutics. 2021;14(1):33. View Source
- [2] Pinto DJP, et al. Discovery of 1‑(4‑methoxyphenyl)‑7‑oxo‑6‑(4‑(2‑oxopiperidin‑1‑yl)phenyl)‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine‑3‑carboxamide (Apixaban, BMS‑562247). J Med Chem. 2007;50(22):5339‑5356. View Source
